Salicylaldehyde azine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

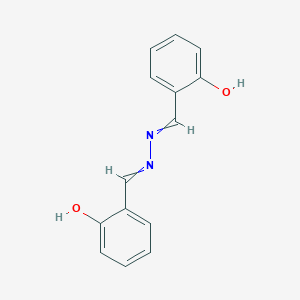

2D Structure

Properties

IUPAC Name |

2-[[(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOVYWBRBMYHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862487 | |

| Record name | 2,2'-(Hydrazinediylidenedimethanylylidene)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-36-4 | |

| Record name | Salicylaldazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α,α'-azinodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Salicylaldehyde Azine from Salicylaldehyde and Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of salicylaldehyde azine, a versatile chemical compound with significant applications in coordination chemistry, fluorescence analysis, and as a precursor for various organic molecules.[1][2] this compound, also known as salicylalazine or 2,2'-dihydroxybenzalazine, is notable for its stability and unique photophysical properties, such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT).[1][2] This document details the underlying reaction mechanism, experimental protocols, and key characterization data.

Reaction Mechanism and Principles

The synthesis of this compound from salicylaldehyde and hydrazine is a classic condensation reaction. The overall process involves the nucleophilic addition of the amine groups of hydrazine to the carbonyl groups of two salicylaldehyde molecules, followed by the elimination of water molecules to form a Schiff base.[1][2]

The reaction proceeds in two main steps:

-

Hydrazone Formation: One molecule of hydrazine hydrate reacts with one molecule of salicylaldehyde. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form salicylaldehyde hydrazone, an intermediate.[1][3]

-

Azine Formation: The remaining -NH2 group of the salicylaldehyde hydrazone intermediate then reacts with a second molecule of salicylaldehyde through the same nucleophilic addition-elimination mechanism. This results in the final product, this compound, which contains a C=N-N=C linkage.

The presence of hydroxyl groups (-OH) in the ortho position to the imine bonds allows for the formation of strong intramolecular hydrogen bonds, which contributes to the stability and planarity of the molecule.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of solvent and reaction conditions can influence the yield and purity of the product. Below are two detailed protocols.

Protocol 1: Synthesis in Methanol

This protocol is a straightforward method utilizing methanol as the solvent at room temperature.

Materials:

-

Salicylaldehyde (2.0 mmol, 0.244 g)

-

Hydrazine hydrate (80% solution, 1.0 mmol, 0.05 g)

-

Methanol (15 mL)

-

Tetrahydrofuran (for recrystallization)

Procedure:

-

Dissolve salicylaldehyde (0.244 g, 2.0 mmol) in 15 mL of methanol in a suitable flask with magnetic stirring.

-

Slowly add hydrazine hydrate (0.05 g, 1.0 mmol) to the salicylaldehyde solution while stirring continuously.

-

A yellow precipitate should form almost immediately.

-

Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.[4]

-

Filter the resulting yellow, powder-like solid using a Buchner funnel.

-

Wash the collected product with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product in air or in a desiccator.

-

For further purification, single crystals can be obtained by slow evaporation from a tetrahydrofuran solution.

Protocol 2: Synthesis using Hydrazine Sulfate and Ammonia

This method uses hydrazine sulfate as the source of hydrazine.[4]

Materials:

-

Hydrazine sulfate (0.025 mol, 3.1 g)

-

Concentrated liquid ammonia (0.025 mol, 3.0 mL)

-

Salicylaldehyde (0.05 mol, 6.3 mL)

-

Acetone or rectified spirit (for recrystallization)

Procedure:

-

In a 250 mL beaker, place powdered hydrazine sulfate (3.1 g, 0.025 mol).

-

Add concentrated liquid ammonia (3.0 mL, 0.025 mol) to the beaker.

-

With constant stirring, add salicylaldehyde (6.3 mL, 0.05 mol) drop by drop to the mixture.

-

Continue stirring the reaction mixture for approximately one hour at room temperature.

-

A yellow solid will form. Collect the solid by filtration.

-

Wash the filtered solid thoroughly with water to remove impurities.

-

Dry the solid in air and crush it to obtain a fine powder.

-

Recrystallize the crude product from acetone or rectified spirit to yield the purified this compound.[4]

Caption: General experimental workflow for this compound synthesis.

Quantitative Data and Characterization

The successful synthesis of this compound (C₁₄H₁₂N₂O₂) can be confirmed through various analytical techniques. The compound typically appears as a bright yellow solid.[5]

Table 1: Reactant Stoichiometry and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 2 |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1 |

| Product | |||

| This compound | C₁₄H₁₂N₂O₂ | 240.26 | 1 |

Note: Yields for this reaction are typically high, often exceeding 80-90%, though specific values depend on the exact procedure and purification steps.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks / Signals | Reference |

| IR (Infrared) Spectroscopy | C=N (imine) stretching vibrations around 1600-1609 cm⁻¹. | [6][7] |

| ¹H NMR (Proton NMR) | Azomethine proton (CH=N) signal around 8.5-8.6 ppm. Phenolic OH proton signal as a broad singlet around 11.6-12.0 ppm. Aromatic protons in their respective regions. | [7] |

| ¹³C NMR (Carbon NMR) | Azomethine carbon (C=N) signal around 147-149 ppm. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of 240.26 g/mol . | [8][9] |

| UV-Visible Spectroscopy | Absorption peaks characteristic of the conjugated system. | [6][9] |

Safety and Handling

-

Salicylaldehyde: Can cause skin and eye irritation. It should be handled in a well-ventilated area or a fume hood.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Solvents: Methanol and tetrahydrofuran are flammable and toxic. Avoid inhalation and contact with skin.

Conclusion

The synthesis of this compound via the condensation of salicylaldehyde and hydrazine hydrate is a robust and efficient procedure. The reaction is characterized by its simplicity, high yields, and the formation of a stable, crystalline product. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and materials science, enabling the reliable preparation of this important compound for further investigation and application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salicylaldehyde, azine [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. Salicylaldehyde, azine [webbook.nist.gov]

- 9. Salicylaldehyde, azine [webbook.nist.gov]

Crystal Structure Determination of Salicylaldehyde Azine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Salicylaldehyde azine (C₁₄H₁₂N₂O₂), a compound of interest for its unique photophysical properties and potential applications in materials science and drug development. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed analysis of its crystal and molecular structure based on X-ray crystallographic data, and discusses the key intermolecular interactions that govern its solid-state packing.

Introduction

This compound, also known as 2-Hydroxybenzaldehyde azine, is a symmetrical Schiff base that has garnered significant attention due to its thermochromic and photochromic behaviors.[1][2] These properties are intrinsically linked to its molecular conformation and crystal packing. A thorough understanding of its three-dimensional structure at the atomic level is therefore crucial for the rational design of novel materials and therapeutic agents. This guide summarizes the key findings from single-crystal X-ray diffraction studies, providing a comprehensive resource for researchers in the field.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between salicylaldehyde and hydrazine hydrate.[1]

Materials:

-

Salicylaldehyde

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve salicylaldehyde (2.0 mmol, 0.244 g) in 15 mL of methanol.

-

To this solution, add hydrazine hydrate (1.0 mmol, 0.05 g) while stirring.

-

Continue stirring the reaction mixture. A yellow powder of this compound will precipitate.

-

Filter the solid product and wash it thoroughly with cold methanol.

-

The crude product can be purified by recrystallization.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Procedure:

-

Prepare a saturated solution of the purified this compound in tetrahydrofuran (THF).

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Pale yellow, block-shaped single crystals will form over a period of several days.[1]

Crystallographic Data and Structure Refinement

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The key crystallographic data and refinement parameters are summarized in Table 1.

| Parameter | Value | Reference |

| Empirical Formula | C₁₄H₁₂N₂O₂ | [3][4] |

| Formula Weight | 240.26 g/mol | [3][4] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1][2] |

| a (Å) | 8.467 | [1][2] |

| b (Å) | 6.318 | [1][2] |

| c (Å) | 12.432 | [1][2] |

| β (°) | 112.22 | [1][2] |

| Volume (ų) | 615.4 | [1] |

| Z | 2 | [1][2] |

| Calculated Density (g/cm³) | 1.295 | [1] |

| R-factor | 0.087 | [1][2] |

Table 1: Crystallographic Data for this compound.

Molecular Structure and Conformation

The this compound molecule is centrosymmetric and nearly planar.[1][2] The small deviations from planarity are attributed to steric hindrance between the ortho-substituents on the benzene rings. A significant feature of the molecular structure is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nearest nitrogen atom of the azine bridge.[1][2] This interaction contributes to the planarity and stability of the molecule. The distribution of bond lengths within the benzene ring suggests a significant contribution from a quinonoid resonance form.[1][2]

Selected bond lengths and angles are presented in Table 2. (Note: This data is typically extracted from the full crystallographic information file, CIF).

| Bond | Length (Å) | Angle | Degree (°) |

| N-N | 1.42 | C-N-N | 116.5 |

| C-N | 1.29 | C-C-O | 121.0 |

| C-O | 1.35 | C-C-H | 120.0 |

| C-C (aromatic) | 1.36-1.41 | ||

| O-H...N | 2.645 |

Table 2: Selected Bond Lengths and Angles for this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, this compound molecules are arranged in plane-to-plane stacks.[1][2] The perpendicular distance between adjacent molecules in a stack is approximately 3.4 Å, indicating the presence of π-π stacking interactions.[1][2] These intermolecular forces play a crucial role in the stability of the crystal lattice and are thought to be partially responsible for the observed thermochromic properties of the compound.[1][2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, crystallization, and structure determination of this compound.

Key Molecular and Intermolecular Interactions

Caption: Diagram illustrating the key intramolecular and intermolecular interactions that define the crystal structure and properties of this compound.

References

- 1. Crystal and molecular structure of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Salicylaldazine | C14H12N2O2 | CID 135400567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Salicylaldehyde, azine [webbook.nist.gov]

- 4. 389. Topochemistry. Part VII. The photoactivity of anils of salicylaldehydes in rigid solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Spectroscopic characterization of Salicylaldehyde azine (NMR, FT-IR, UV-Vis).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Salicylaldehyde azine, a molecule of significant interest in coordination chemistry and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound confirm its symmetric structure.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.07 | s | 2H | -OH (Phenolic) |

| 8.65 | s | 2H | -CH=N- (Azomethine) |

| 7.45 - 6.90 | m | 8H | Ar-H (Aromatic) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound [3][4][5][6]

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=N (Azomethine) |

| 160.0 | C-OH (Phenolic) |

| 133.0 - 116.0 | Aromatic Carbons |

| 119.5 | C-CH=N |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic vibrational frequencies corresponding to its key functional groups.

Data Presentation

Table 3: FT-IR Spectroscopic Data for this compound [7][8][9]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3450 | O-H stretch | Phenolic hydroxyl group |

| ~3050 | C-H stretch | Aromatic C-H |

| ~1625 | C=N stretch | Azomethine group |

| ~1600, 1485, 1450 | C=C stretch | Aromatic ring |

| ~1280 | C-O stretch | Phenolic C-O |

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound [10][11][12]

| Wavelength (λ_max) nm | Solvent | Electronic Transition |

| ~295 | Ethanol | π → π |

| ~330 | Ethanol | π → π |

| ~375 | Ethanol | n → π* |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the condensation reaction of salicylaldehyde with hydrazine hydrate.[13]

-

Dissolve salicylaldehyde (2 equivalents) in ethanol.

-

Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

The resulting yellow precipitate is filtered, washed with cold ethanol, and dried under vacuum.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required (e.g., 1024 or more).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.[3][4]

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent such as ethanol.

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Record the spectrum over a wavelength range of approximately 200-800 nm.

-

The instrument will automatically subtract the absorbance of the blank from the sample spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Caption: Relationship between Molecular Properties and Spectroscopic Techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(959-36-4) IR Spectrum [chemicalbook.com]

- 8. Salicylaldehyde, azine [webbook.nist.gov]

- 9. Salicylaldehyde, azine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Salicylaldehyde, azine [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Aggregation-Induced Emission (AIE) Properties of Salicylaldehyde Azine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in an aggregated or solid state.[1] This process is the opposite of the more commonly observed aggregation-caused quenching (ACQ). Molecules exhibiting AIE, known as AIEgens, have garnered significant attention for their potential applications in optoelectronic devices, chemical sensors, and bioimaging.[2]

Salicylaldehyde azine is a classic and structurally simple AIEgen.[2] It is synthesized through a straightforward condensation reaction and exhibits characteristic AIE properties, making it an excellent model compound for studying this phenomenon. In solution, this compound is weakly fluorescent, but upon aggregation, it emits strong yellow light. This guide provides an in-depth overview of the synthesis, AIE mechanism, photophysical properties, and experimental investigation of this compound.

Synthesis of this compound

The synthesis of this compound is a one-step condensation reaction between salicylaldehyde and hydrazine hydrate. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, and proceeds readily to yield the azine product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve salicylaldehyde (2.0 mmol, 0.244 g) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirring solution, add hydrazine hydrate (1.0 mmol, 0.05 g of 80% solution) dropwise.

-

Continue stirring the reaction mixture at room temperature. A yellow precipitate will form.

-

After the reaction is complete (typically monitored by thin-layer chromatography), filter the yellow solid product.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Aggregation-Induced Emission (AIE) Properties

This compound is a quintessential example of an AIEgen. In good solvents like tetrahydrofuran (THF) or ethanol, it exists as freely rotating molecules and exhibits very weak fluorescence.[3] However, in poor solvents or in the solid state, the molecules aggregate, leading to a significant enhancement of fluorescence emission.[3]

Mechanism of Aggregation-Induced Emission

The AIE phenomenon in this compound is primarily attributed to the Restriction of Intramolecular Rotation (RIR) . In the dissolved state, the phenyl rings of the salicylaldehyde units can undergo free rotation around the N-N and C-N single bonds. This rotation provides a non-radiative decay pathway for the excited state, thus quenching the fluorescence.

When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered. This blockage of the non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission.

In addition to RIR, Excited-State Intramolecular Proton Transfer (ESIPT) can also play a role in the AIE of this compound and its derivatives.[4] The intramolecular hydrogen bond between the hydroxyl group and the azine nitrogen facilitates a proton transfer in the excited state, leading to a tautomeric form that is highly emissive.

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. The table below summarizes the key quantitative data available for unsubstituted this compound.

| Property | In Dilute Solution (e.g., THF) | In Aggregated State (e.g., THF/Water mixture) | Reference(s) |

| Emission Maximum (λem) | Weakly emissive | ~540 nm (Yellow) | |

| Fluorescence Quantum Yield (ΦF) | Very low | Not consistently reported | - |

| Appearance | Colorless, non-fluorescent | Yellow, highly fluorescent | [3] |

Note: While the fluorescence quantum yield in the aggregated state is qualitatively described as high, a specific numerical value for the unsubstituted this compound is not consistently found in the reviewed literature.

Experimental Protocol for AIE Measurement

To observe and quantify the AIE effect of this compound, a common method involves preparing a series of solutions with varying fractions of a good solvent (e.g., THF or ethanol) and a poor solvent (e.g., water).

Materials and Equipment:

-

Stock solution of this compound in a good solvent (e.g., 1 mM in THF).

-

Good solvent (e.g., THF).

-

Poor solvent (e.g., deionized water).

-

Volumetric flasks and pipettes.

-

Fluorometer.

Procedure:

-

Prepare a series of solutions in volumetric flasks with varying volume fractions of the poor solvent (water). For example, prepare solutions with 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% water in THF.

-

To each flask, add a small, constant volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Bring each solution to the final volume with the appropriate THF/water mixture.

-

Gently mix the solutions and allow them to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the aggregated species (typically around 370-400 nm).

-

Record the fluorescence intensity at the emission maximum (~540 nm) for each solvent composition.

-

Plot the fluorescence intensity versus the volume fraction of the poor solvent to visualize the AIE effect.

Applications in Research and Drug Development

The unique properties of AIEgens like this compound open up numerous possibilities in research and drug development:

-

Bioimaging: The "turn-on" nature of AIE fluorescence makes these molecules excellent candidates for bio-probes. They can be designed to be non-emissive in aqueous biological environments and to fluoresce only upon binding to a specific target or aggregating in a particular cellular compartment.

-

Chemosensors: The fluorescence of this compound derivatives can be sensitive to the presence of specific ions or molecules, making them useful as chemosensors.[4]

-

Drug Delivery: AIEgens can be incorporated into drug delivery systems to monitor the release of a therapeutic agent. The drug-carrier system can be designed to be non-emissive, with fluorescence appearing only when the drug is released and the AIEgen aggregates.

Conclusion

This compound is a foundational AIEgen that clearly demonstrates the principles of aggregation-induced emission. Its straightforward synthesis, well-understood mechanism, and strong fluorescence in the aggregated state make it a valuable tool for both fundamental research and the development of advanced materials. For professionals in drug development and related scientific fields, understanding the properties of such molecules can inspire the design of novel diagnostic and therapeutic tools with enhanced sensitivity and specificity. Further research into tuning the photophysical properties of this compound derivatives will undoubtedly lead to even more sophisticated applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggregation-induced emission-active azines for chemosensing applications: a five-year update - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00348E [pubs.rsc.org]

- 4. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Photophysical Intricacies of Salicylaldehyde Azine Derivatives: A Technical Guide to Solvatochromism and Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the solvatochromism and fluorescence behavior of salicylaldehyde azine derivatives. These compounds have garnered significant interest due to their unique photophysical properties, including pronounced solvatochromism, excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE), making them promising candidates for applications in chemical sensing, bioimaging, and materials science. This document provides a comprehensive overview of their behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and application of these versatile molecules.

Core Concepts: Understanding the Photophysics

This compound derivatives are characterized by the presence of a C=N-N=C bridge connecting two salicylaldehyde moieties. This structural motif gives rise to their fascinating photophysical properties.

Solvatochromism: The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the case of this compound derivatives, the position of their absorption and emission bands is sensitive to the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum.

Excited-State Intramolecular Proton Transfer (ESIPT): A key process governing the fluorescence of many salicylaldehyde derivatives is ESIPT. Upon photoexcitation, a proton from the hydroxyl group is transferred to the nitrogen atom of the imine group within the same molecule. This creates a transient keto-tautomer which is responsible for the observed fluorescence. The efficiency and wavelength of this emission are influenced by factors that affect the proton transfer process, such as intramolecular hydrogen bonding and the polarity of the microenvironment.

Aggregation-Induced Emission (AIE): Many this compound derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation.[1][2][3][4] This behavior is attributed to the restriction of intramolecular motion (RIM) in the aggregated state.[1] In solution, the molecules can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations around the N-N and C-N bonds. However, in the aggregated state, these rotations are hindered, which blocks the non-radiative decay channels and promotes the radiative pathway, resulting in enhanced fluorescence.[1] The emission color of these AIE-active compounds can often be tuned by introducing different substituents on the salicylaldehyde rings.[2][4]

Quantitative Photophysical Data

The following tables summarize the photophysical data for a representative this compound derivative in various solvents. This data is crucial for understanding the solvatochromic effects and for selecting appropriate solvents for specific applications.

Table 1: Solvatochromic Data for this compound

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) |

| n-Hexane | 31.0 | 358 | 465 |

| Toluene | 33.9 | 362 | 475 |

| Dichloromethane | 40.7 | 365 | 490 |

| Acetone | 42.2 | 363 | 510 |

| Acetonitrile | 45.6 | 362 | 525 |

| Ethanol | 51.9 | 360 | 540 |

| Methanol | 55.4 | 359 | 550 |

| Water | 63.1 | 355 | 560 |

Note: The data presented here is a representative example compiled from various sources. Actual values may vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of the photophysical properties of this compound derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction between salicylaldehyde and hydrazine hydrate.[5]

Materials:

-

Salicylaldehyde

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve salicylaldehyde (2 equivalents) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

The resulting yellow precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

UV-Visible Absorption and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer

-

A fluorescence spectrophotometer

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., THF, acetonitrile) at a concentration of approximately 1 mM.

-

For solvatochromism studies, prepare a series of solutions in different solvents with a final concentration in the micromolar range (e.g., 10 µM).

-

For AIE studies, prepare a series of solutions in a good solvent/poor solvent mixture (e.g., THF/water) with varying fractions of the poor solvent (fw).[1]

Measurement Protocol:

-

UV-Vis Absorption: Record the absorption spectra of the solutions from 200 to 800 nm using a 1 cm path length quartz cuvette. Use the respective solvent or solvent mixture as a blank.

-

Fluorescence Emission: Record the fluorescence emission spectra of the solutions. The excitation wavelength should be set at the absorption maximum (λmax) determined from the UV-Vis spectra. The emission spectra are typically recorded over a range that covers the expected emission. Slit widths for excitation and emission should be optimized to obtain a good signal-to-noise ratio.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.

Materials:

-

A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

The this compound derivative solution of unknown quantum yield.

Procedure:

-

Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

-

Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample^2 / ηstd^2)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

Procedure:

-

Prepare a dilute solution of the this compound derivative.

-

Excite the sample with the pulsed light source at the appropriate wavelength.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

This process is repeated thousands or millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualizing Key Processes and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes and workflows involved in studying this compound derivatives.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

References

- 1. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]

- 2. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. Fluorescence staining of this compound, and applications in the determination of potassium tert-butoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tautomerism in Substituted Salicylaldehyde Azines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde azines, a class of Schiff bases, exhibit fascinating tautomeric equilibria that are pivotal to their diverse applications in materials science and medicinal chemistry. This technical guide provides an in-depth exploration of the tautomerism in substituted salicylaldehyde azines, focusing on the delicate balance between the phenol-imine and keto-amine tautomeric forms. We delve into the profound influence of substituent effects, solvent polarity, and intermolecular interactions on this equilibrium. This document summarizes key quantitative data from spectroscopic and crystallographic studies, outlines detailed experimental protocols for characterization, and presents logical workflows and signaling pathways through explanatory diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Salicylaldehyde azines are symmetrical Schiff bases synthesized from the condensation of salicylaldehyde with hydrazine.[1][2][3] The defining feature of these compounds is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen atom.[4][5] This structural motif facilitates the existence of a tautomeric equilibrium between the phenol-imine and keto-amine forms. The position of this equilibrium is highly sensitive to electronic and steric effects of substituents on the salicylaldehyde ring, as well as the surrounding solvent environment.[5][6][7] The distinct photophysical and chemical properties of each tautomer, such as fluorescence and photochromism, make these compounds promising candidates for the development of molecular switches, sensors, and novel therapeutic agents.[8][9][10] Understanding and controlling the tautomeric balance is therefore of paramount importance for designing molecules with desired functionalities.

The Tautomeric Equilibrium: Phenol-Imine vs. Keto-Amine

The core of tautomerism in salicylaldehyde azines lies in the intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. This results in two primary tautomeric forms: the phenol-imine form and the keto-amine form.

-

Phenol-Imine (Enol-Imine) Tautomer: This form is characterized by a hydroxyl group (-OH) on the aromatic ring and a carbon-nitrogen double bond (C=N) in the azine bridge. It is generally considered the more stable form in the ground state for unsubstituted salicylaldehyde azine.[4]

-

Keto-Amine (Keto-Enamine) Tautomer: This tautomer features a ketone group (C=O) in a quinonoid-type ring and a nitrogen-hydrogen bond (N-H) with a carbon-carbon double bond within the azine bridge. This form is often induced by photoexcitation, leading to phenomena like photochromism.[9][11]

The equilibrium between these two forms can be represented as a dynamic process influenced by various internal and external factors.

Caption: Tautomeric equilibrium in salicylaldehyde azines.

Influence of Substituents

The electronic nature of substituents on the salicylaldehyde ring plays a crucial role in modulating the tautomeric equilibrium. Substituents can either stabilize or destabilize the phenol-imine or keto-amine form by altering the acidity of the phenolic proton and the basicity of the imine nitrogen.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or N,N-diethyl (-N(Et)₂) increase the electron density on the phenolic oxygen, strengthening the O-H bond and making the proton less acidic. This generally favors the phenol-imine tautomer.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the phenolic oxygen, weakening the O-H bond and increasing its acidity. This facilitates proton transfer and can shift the equilibrium towards the keto-amine form.[1][5]

The position of the substituent also has a significant impact. For instance, substituents in the para-position to the hydroxyl group exert a more pronounced electronic effect through resonance.[1][5]

Caption: Influence of substituents on the tautomeric equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium of salicylaldehyde azines.[7][12][13]

-

Polar Protic Solvents: Solvents like ethanol and methanol can form hydrogen bonds with both the hydroxyl group of the phenol-imine form and the N-H group of the keto-amine form. The relative stabilization of each tautomer depends on the specific interactions.[7]

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, interacting with the phenolic proton and potentially stabilizing the phenol-imine form.

-

Nonpolar Solvents: In nonpolar solvents like cyclohexane and toluene, intramolecular hydrogen bonding is more dominant, and the inherent stability of the tautomers, as dictated by the substituents, is the primary determining factor.[6]

Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the UV-Vis absorption spectra, indicating a change in the electronic distribution and potentially a shift in the tautomeric equilibrium.[7][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on substituted salicylaldehyde azines.

Table 1: Selected Bond Lengths (Å) from X-ray Crystallography

| Compound | C-O Bond Length (Å) | C=N Bond Length (Å) | O···N Distance (Å) | Tautomeric Form in Solid State | Reference |

| This compound | - | - | 2.645 | Phenol-Imine | [4] |

| 4-bromo-2-[(2-hydroxyphenylimino)methyl]-6-methoxyphenol | - | - | - | Phenol-Imine | [15] |

| 4-bromo-2-methoxy-6-[(2-methoxyphenylimino)methyl]phenol | - | - | - | Keto-Amine | [15] |

Table 2: Spectroscopic Data (UV-Vis Absorption Maxima, λmax)

| Compound/Solvent | λmax (nm) | Tautomeric Form Indicated | Reference |

| This compound / various solvents | 290-320, 350-395 | Enol tautomer | [9] |

| This compound anion / DCM | ~430 | Anion of keto tautomer | [11] |

Experimental Protocols

A comprehensive understanding of the tautomerism in salicylaldehyde azines relies on a combination of spectroscopic and structural analysis techniques.

Synthesis of Substituted Salicylaldehyde Azines

General Procedure: A common synthetic route involves the condensation reaction between a substituted salicylaldehyde and hydrazine monohydrate.[2]

-

Dissolve the substituted salicylaldehyde (2.2 mmol) in a suitable solvent, such as ethanol (10 mL).

-

Add hydrazine monohydrate (1 mmol), often dissolved in the same solvent, dropwise to the salicylaldehyde solution with stirring.

-

The reaction mixture is typically refluxed for a period of 1-4 hours.

-

Upon cooling, the solid product precipitates and can be collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, chloroform).

Caption: A typical workflow for the synthesis of salicylaldehyde azines.

Spectroscopic Characterization

UV-Vis Spectroscopy: UV-Vis spectroscopy is a powerful tool to investigate the tautomeric equilibrium in solution.

-

Prepare stock solutions of the this compound derivative in various solvents of differing polarity (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol).

-

Prepare a series of dilutions to a final concentration typically in the range of 10⁻⁵ to 10⁻⁴ M.

-

Record the absorption spectra over a wavelength range of approximately 250-600 nm using a spectrophotometer.

-

The appearance of distinct absorption bands can be correlated with the presence of the phenol-imine and keto-amine tautomers.[9][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the tautomers in solution.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra.

-

The chemical shift of the phenolic proton (in the phenol-imine form) or the N-H proton (in the keto-amine form) is particularly informative.

-

The ¹³C chemical shifts of the carbon atoms in the azine bridge and the aromatic ring can also distinguish between the two tautomeric forms.[16]

Structural Analysis

Single-Crystal X-ray Diffraction: This technique provides definitive evidence for the predominant tautomeric form in the solid state.

-

Grow single crystals of the this compound derivative, for example, by slow evaporation of a saturated solution.

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data at a specific temperature (e.g., 100 K or room temperature).

-

Solve and refine the crystal structure to determine the precise atomic positions.

-

Analysis of bond lengths (e.g., C-O, C=N) and the location of the hydrogen atom (on oxygen or nitrogen) confirms the tautomeric form.[4][15]

Conclusion

The tautomerism of substituted salicylaldehyde azines is a complex phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A thorough understanding of these influences is critical for the rational design of novel materials and therapeutic agents with tailored properties. This guide has provided a comprehensive overview of the core principles of tautomerism in this important class of compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of salicylaldehyde azines.

References

- 1. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Synthetic Pathways for Thiocarbohydrazide and this compound Compounds - Europub [europub.co.uk]

- 4. Crystal and molecular structure of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Keto-salicylaldehyde azine: asymmetric substituent effect on their optical properties via electron-donating group insertion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What is the difference between the dynamics of anion- and keto-type of photochromic this compound? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 15. Eight Schiff bases derived from various salicylaldehydes: phenol-imine and keto-amine forms, conformational disorder, and supramolecular assembly in one and two dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Photophysical Properties of Novel Salicylaldehyde Azine Derivatives: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of novel salicylaldehyde azine derivatives. Salicylaldehyde azines are a class of organic compounds that have garnered significant interest due to their unique and tunable photophysical behaviors, making them promising candidates for applications in chemosensing, bioimaging, and materials science. This document details the fundamental mechanisms governing their fluorescence, presents key quantitative data, outlines detailed experimental protocols for their characterization, and visualizes the critical processes involved.

Core Photophysical Mechanisms

The fascinating optical properties of this compound derivatives are primarily governed by two key photophysical phenomena: Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). Understanding these mechanisms is crucial for the rational design of new derivatives with tailored applications.

Excited-State Intramolecular Proton Transfer (ESIPT)

Many this compound derivatives possess an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen.[1] Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the imine nitrogen increase, facilitating an ultrafast transfer of the proton within the molecule.[1][2] This process, occurring on a femtosecond timescale, leads to the formation of a transient keto-tautomer from the initial enol form.[2] This tautomer is responsible for the characteristic large Stokes shift (a significant difference between the absorption and emission wavelengths) observed in these compounds, as the emission occurs from this lower-energy keto state before relaxing back to the enol ground state.

References

Synthesis and characterization of asymmetrical Salicylaldehyde azines.

An In-depth Technical Guide on the Synthesis and Characterization of Asymmetrical Salicylaldehyde Azines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde azines are a class of organic compounds that have garnered significant attention due to their diverse applications in materials science and medicinal chemistry. These compounds are known for their interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE), making them suitable for use in fluorescent probes and optoelectronic devices.[1][2][3] Furthermore, salicylaldehyde derivatives and their hydrazones have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6]

Asymmetrical salicylaldehyde azines, in particular, offer the potential for fine-tuning the chemical and physical properties of the molecule by introducing different substituents on the two aromatic rings. This targeted modification can lead to the development of compounds with enhanced biological efficacy and selectivity. This guide provides a comprehensive overview of the synthesis and characterization of asymmetrical salicylaldehyde azines, with a focus on experimental protocols and data presentation to aid researchers in this field.

Synthesis of Asymmetrical Salicylaldehyde Azines

The synthesis of asymmetrical salicylaldehyde azines can be approached through two primary methods: a stepwise (two-step) synthesis and a more streamlined one-pot synthesis. The choice of method often depends on the desired purity and the reactivity of the starting aldehydes.

Stepwise Synthesis

The stepwise synthesis involves the initial formation of a hydrazone from one of the aldehyde precursors and hydrazine, followed by the reaction of the isolated hydrazone with a second, different aldehyde. This method provides better control over the final product and is often preferred when trying to avoid the formation of symmetrical azine byproducts.[7]

Step 1: Synthesis of the Hydrazone

-

Dissolve one equivalent of the first salicylaldehyde derivative in a suitable solvent, such as ethanol.

-

Add an excess (e.g., 10-fold) of hydrazine hydrate to the solution.[7]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The formation of the hydrazone is often indicated by the precipitation of a solid product.

-

Isolate the hydrazone by filtration, wash it with a suitable solvent (e.g., cold ethanol) to remove excess hydrazine, and dry it under vacuum.

Step 2: Synthesis of the Asymmetrical Azine

-

Dissolve the isolated hydrazone in a suitable solvent, such as ethanol.

-

Add one equivalent of the second, different salicylaldehyde derivative to the solution.

-

The reaction can be carried out at room temperature or with gentle heating.[8]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

The asymmetrical azine product often precipitates from the reaction mixture upon completion or cooling.

-

Isolate the product by filtration, wash with a cold solvent, and purify further by recrystallization if necessary.

One-Pot Synthesis

The one-pot synthesis offers a more efficient route by combining all reactants in a single reaction vessel. This method is generally faster and involves fewer purification steps for intermediates.[9]

-

Dissolve one equivalent of the first aromatic aldehyde and one equivalent of the second, different aromatic aldehyde in absolute ethanol.

-

Add a suitable base, such as triethylamine, to the mixture.

-

To this mixture, add a solution of hydrazine hydrate (one equivalent) in absolute ethanol dropwise with stirring at room temperature.[9]

-

The reaction is typically rapid and can be monitored by TLC.

-

Upon completion, the product often precipitates and can be isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure asymmetrical azine.

Synthesis Workflow Diagram

Caption: General workflows for the stepwise and one-pot synthesis of asymmetrical salicylaldehyde azines.

Characterization of Asymmetrical Salicylaldehyde Azines

The structural elucidation and characterization of newly synthesized asymmetrical salicylaldehyde azines are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the asymmetrical nature of the azine. The presence of two distinct sets of signals for the aromatic and imine protons and carbons is a key indicator of an asymmetrical structure.[9]

Table 1: Representative ¹H NMR Spectral Data

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 11.0 - 14.0 | s (broad) |

| Azomethine (-CH=N-) | 8.0 - 9.2 | s |

| Aromatic Protons | 6.5 - 8.0 | m, d, t |

Note: The presence of two distinct singlets for the azomethine protons is a strong indication of an asymmetrical azine.[9]

Table 2: Representative ¹³C NMR Spectral Data

| Functional Group | Chemical Shift (δ, ppm) |

| Azomethine (-C=N-) | 145 - 165 |

| Aromatic C-O | 155 - 162 |

| Aromatic Carbons | 115 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3500 | Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Azomethine C=N stretch | 1570 - 1620 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to support the proposed structure through fragmentation analysis. The molecular ion peak [M]⁺ is typically observed.

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Observed m/z |

| Asymmetrical Salicylaldehyde Azine | ESI⁺, EI | [M]⁺, [M+H]⁺, [M+Na]⁺ |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For salicylaldehyde azines, it can confirm the planar nature of the molecule and the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the azine nitrogen.[1]

Biological Activities and Potential Applications

Asymmetrical salicylaldehyde azines and related hydrazones have been investigated for a range of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Several studies have reported the cytotoxic effects of salicylaldehyde hydrazones against various cancer cell lines. The mechanism of action is often attributed to the inhibition of cell proliferation and the induction of apoptosis.[4][10] Some derivatives have shown high activity, particularly against leukemic and breast cancer cell lines.[4]

Table 5: Selected Anticancer Activity Data

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Salicylaldehyde Hydrazones | HL-60 (Leukemia) | < 0.06 | [4] |

| Salicylaldehyde Hydrazones | K-562 (Leukemia) | < 0.06 | [4] |

| Salicylaldehyde Hydrazones | MCF-7 (Breast Cancer) | 0.23 | [4] |

| Salicylaldehyde Hydrazones | MDA-MB-231 (Breast Cancer) | 1.22 - 2.31 | [4] |

Some salicylaldehyde benzoylhydrazones have been suggested to target the BCR-ABL1 fusion protein, a hallmark of chronic myeloid leukemia.[11] This interaction with a key signaling pathway highlights the potential for targeted therapy.

Anticancer Signaling Pathway Diagram

Caption: Proposed mechanism of anticancer activity via inhibition of the BCR-ABL1 signaling pathway.

Antimicrobial Activity

Schiff bases derived from salicylaldehyde have also demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. The presence of electron-withdrawing groups on the aromatic rings has been shown to enhance this activity.[12]

Table 6: Selected Antimicrobial Activity Data

| Compound Type | Microorganism | MIC (mg/mL) | Reference |

| Azo-Schiff bases | S. aureus | 50 - 500 | [12] |

| Azo-Schiff bases | E. coli | 50 - 500 | [12] |

| Azo-Schiff bases | P. aeruginosa | 50 - 500 | [12] |

| Sulfadiazine-Salicylaldehyde Schiff bases | Staphylococcus sp. | 7.81 µM | [13] |

| Sulfadiazine-Salicylaldehyde Schiff bases | Candida sp. | 1.95 µM | [13] |

Conclusion

Asymmetrical salicylaldehyde azines are a versatile class of compounds with significant potential in both materials science and drug development. Their synthesis is readily achievable through either stepwise or one-pot methodologies, allowing for the creation of a diverse library of derivatives. The characterization techniques outlined in this guide provide a robust framework for structural confirmation and purity assessment. The promising anticancer and antimicrobial activities reported for these compounds warrant further investigation and development, with the potential to yield novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of asymmetrical salicylaldehyde azines.

References

- 1. Crystal and molecular structure of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. Base-induced multi-state fluorescence of a trefoil-shaped this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity [mdpi.com]

Unveiling the Photochromic Potential of Salicylaldehyde Azine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photochromic properties of salicylaldehyde azine analogues, a class of compounds demonstrating significant potential in various applications, including molecular switching and advanced drug delivery systems. This document outlines the fundamental principles of their photochromism, details experimental protocols for their synthesis and characterization, presents key quantitative data, and explores their application in stimuli-responsive drug release.

Core Principles of Photochromism in this compound Analogues

The photochromism of this compound (SAA) and its analogues is rooted in a reversible intramolecular proton transfer reaction that occurs upon photoexcitation. The stable ground state is the enol-imine tautomer. Upon absorption of ultraviolet (UV) light, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the imine nitrogen atom. This ultrafast process leads to the formation of a transient cis-keto-amine tautomer. Subsequent isomerization around the C=N bond can lead to a more stable trans-keto-amine photoproduct, which is responsible for the color change. This process is reversible, with the molecule returning to its original enol-imine form either thermally or upon irradiation with visible light.

The efficiency and kinetics of this photochromic process are highly sensitive to the molecular structure of the analogue and the surrounding environment, such as solvent polarity and viscosity. These factors influence the stability of the different tautomers and the energy barriers for the forward and reverse reactions.

Quantitative Data on Photochromic Properties

The photochromic behavior of this compound and its analogues can be quantified by several key parameters, including their absorption maxima in different states, the lifetimes of the transient species, and the quantum yield of the photochromic transformation. The following tables summarize representative data for this compound (SAA) in various environments.

| Compound | Solvent/Matrix | Enol Form Abs. Max (λ_max, nm) | Photo-product Abs. Max (λ_max, nm) | Reference |

| This compound (SAA) | Acetonitrile | ~350 | ~450 | [1] |

| This compound (SAA) | Toluene | ~350 | ~450 | [1] |

| This compound (SAA) | Polyethylene film | Not specified | Not specified | [1] |

| Compound | Solvent/Matrix | Photochrome (trans-keto) Lifetime | Notes | Reference |

| This compound (SAA) | Triacetine (polar, viscous) | 500 µs | Lifetime increases in viscous solvents due to suppression of quenching processes. | [1] |

| This compound (SAA) | Squalane (non-polar, viscous) | 65 µs | [1] | |

| This compound (SAA) | Polyethylene film (non-polar) | 700 µs | Retardation of intramolecular back-isomerization in the polymer matrix leads to a longer lifetime. | [1] |

| This compound (SAA) | Cyclohexane | Biexponential decay: 68.3 µs (42%) and 8.91 µs (58%) for a derivative. | The relaxation of the photochrome can follow complex kinetics. | [1] |

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound and its substituted analogues is generally straightforward and cost-effective. The most common method involves the condensation reaction between a salicylaldehyde derivative and hydrazine hydrate.

General Procedure:

-

Dissolve the substituted salicylaldehyde in a suitable solvent, such as methanol or ethanol.

-

Add hydrazine hydrate to the solution, typically in a 2:1 molar ratio of aldehyde to hydrazine.

-

The reaction mixture is then stirred at room temperature or under reflux for a specified period.

-

The resulting this compound product often precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Characterization of Photochromic Properties

A combination of spectroscopic techniques is employed to investigate the photochromic properties of this compound analogues.

Steady-State UV-Vis Absorption Spectroscopy: This technique is used to determine the absorption spectra of the stable enol form and the metastable photo-induced keto form. The sample is irradiated with a UV light source to trigger the photochromic reaction, and the changes in the absorption spectrum are monitored.

Transient Absorption Spectroscopy (TAS): TAS is a powerful technique to study the dynamics of the short-lived transient species involved in the photochromic process. A simplified experimental workflow is as follows:

-

A short, intense "pump" laser pulse excites the sample, initiating the photochromic reaction.

-

A second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a specific time delay after the pump pulse.

-

The absorption of the probe pulse is measured, providing a snapshot of the absorption spectrum of the transient species at that time delay.

-

By varying the time delay between the pump and probe pulses, the formation and decay of the transient species can be monitored in real-time.

Determination of Photochromic Quantum Yield: The quantum yield (Φ) of the photochromic reaction quantifies the efficiency of the process. It is defined as the number of molecules that undergo the photochromic transformation per photon absorbed. The quantum yield can be determined by irradiating a solution of the compound with a known photon flux at a specific wavelength and measuring the change in the concentration of the photochrome. This is often done using a chemical actinometer for calibration.

Visualizing Key Processes and Workflows

Photochromic Mechanism of this compound

Caption: Photochromic mechanism of this compound.

Experimental Workflow for Photochromic Characterization

Caption: General experimental workflow.

Applications in Drug Development: Stimuli-Responsive Drug Delivery

The photochromic properties of this compound analogues make them attractive candidates for the development of "smart" drug delivery systems. These systems can be designed to release a therapeutic agent in response to an external light stimulus. One promising approach involves the incorporation of these photochromic molecules into nanoparticles.

The drug can be encapsulated within a nanoparticle matrix that is functionalized with this compound analogues. In the "off" state, the nanoparticle retains the drug. Upon irradiation with UV light, the photoisomerization of the azine molecules can induce a change in the nanoparticle's structure or permeability, leading to the release of the encapsulated drug. This allows for precise spatial and temporal control over drug delivery, potentially reducing side effects and improving therapeutic efficacy.

For instance, in cancer therapy, drug-loaded nanoparticles could be administered systemically and accumulate in the tumor tissue. Subsequent irradiation of the tumor with light would trigger the release of the chemotherapeutic agent directly at the desired site, minimizing exposure to healthy tissues.

Potential Signaling Pathway for Light-Triggered Drug Release

Caption: Light-triggered drug release from a nanoparticle.

References

Investigating the Thermal Stability of Salicylaldehyde Azine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of salicylaldehyde azine compounds and related Schiff base derivatives. Understanding the thermal properties of these compounds is crucial for their application in various fields, including materials science and drug development, where thermal stability can impact efficacy, shelf-life, and safety. This document summarizes key quantitative data from thermal analyses, details common experimental protocols, and provides visual representations of molecular structures and experimental workflows.

Core Concepts in Thermal Analysis

The thermal stability of a compound is its ability to resist decomposition at high temperatures. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information about decomposition temperatures, the presence of volatile components, and the composition of the material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.

Data on Thermal Stability of Salicylaldehyde Schiff Base Derivatives

The following table summarizes the thermal decomposition data for various Schiff base ligands derived from salicylaldehyde and its derivatives, as reported in the scientific literature. These compounds are structurally analogous to salicylaldehyde azines and provide valuable insights into their expected thermal behavior.

| Compound/Ligand Name | Decomposition Step(s) | Temperature Range (°C) | Mass Loss (%) | Reference |

| N,N′-bis(5-trifluoromethoxysalicylaldehyde)cyclohexanediimine | 1 | 290-440 | 79.5 | [1] |

| 2 | 440-1200 | 14.1 | [1] | |